N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide
Description
N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12INO3S |
|---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12INO3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
GJAHKGBMOPDZJK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropoxy-4-iodoaniline.
Sulfonamide Formation: The aniline derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyclopropoxy and iodine groups may facilitate binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subject to ongoing research and are not fully elucidated .
Comparison with Similar Compounds
Similar Compounds
N-(3-Iodophenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(4-Iodophenyl)methanesulfonamide: Similar structure but with the iodine atom in a different position.
Uniqueness
N-(3-Cyclopropoxy-4-iodophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
